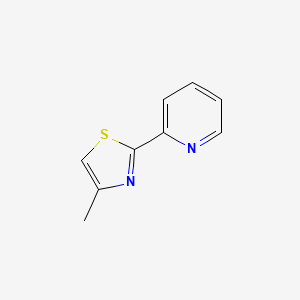

2-(4-Methyl-1,3-thiazol-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEWUNYAQBBSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301250 | |

| Record name | 2-(4-Methyl-2-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14384-69-1 | |

| Record name | 2-(4-Methyl-2-thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14384-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-2-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Methyl 1,3 Thiazol 2 Yl Pyridine

Advanced Synthetic Pathways for the Pyridine-Thiazole Core Structure

The construction of the 2-(4-methyl-1,3-thiazol-2-yl)pyridine scaffold relies on established and modern synthetic organic chemistry principles, including multicomponent reactions, cyclocondensation, and advanced catalytic methods.

Multicomponent Reactions and Heterocyclic Cyclocondensation Strategies

The most fundamental approach to synthesizing the 2-substituted thiazole (B1198619) ring is the Hantzsch thiazole synthesis. For the target compound, this involves the cyclocondensation of pyridine-2-carbothioamide (B155194) with an α-haloketone, specifically 3-chloro-2-butanone (B129570) or bromoacetone (B165879) followed by methylation. A parallel synthesis for an isomeric compound, ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, was achieved by refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol (B145695). farmaciajournal.comresearchgate.net This highlights the robustness of the Hantzsch reaction for creating the desired pyridine-thiazole linkage.

Multicomponent reactions (MCRs) offer a more advanced and efficient alternative, allowing the construction of complex molecular architectures in a single step. bohrium.com While direct MCR synthesis of the parent compound is less common, related structures are readily assembled this way. For instance, facile one-pot multicomponent syntheses have been developed for pyrazolo-thiazole substituted pyridines, demonstrating the power of MCRs in creating diverse libraries of related compounds. mdpi.commdpi.com These reactions often proceed by combining components like β-dicarbonyl compounds, aldehydes, and nitrogen/sulfur sources under specific catalytic conditions. nih.gov

Table 1: Comparison of Core Synthesis Strategies

| Strategy | Description | Reactants for 2-(4-Methyl-1,3-thiazol-2-yl)pyridine | Advantages |

|---|---|---|---|

| Hantzsch Cyclocondensation | A two-component reaction between a thioamide and an α-haloketone. farmaciajournal.comresearchgate.net | Pyridine-2-carbothioamide and 3-chloro-2-butanone. | Reliable, well-established, good yields for specific targets. |

| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials. bohrium.commdpi.com | Not directly reported; analogous syntheses use aldehydes, ketones, malononitrile, and thioamides. | High efficiency, atom economy, rapid generation of molecular diversity. |

Modern Catalytic Approaches in Pyridine-Thiazole Synthesis

Modern catalysis offers powerful tools for both the synthesis and functionalization of the pyridine-thiazole core. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to form the C-C bond between pre-functionalized pyridine (B92270) and thiazole rings.

More advanced methods focus on direct C-H activation. Palladium-catalyzed regioselective C-H alkenylation has been used to create multifunctionalized thiazole derivatives. rsc.org Similarly, copper-catalyzed C-H/N-H coupling reactions provide a pathway for C-H functionalization of the thiazole at its 2-position. researchgate.net While the 2-position of the target compound is already substituted, these catalytic principles can be applied to further derivatization of the scaffold. For instance, a heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and secondary amines has been used to generate related 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

Regioselective Functionalization Techniques of the Thiazole Moiety

Once the 2-(4-methyl-1,3-thiazol-2-yl)pyridine core is formed, the thiazole ring can be selectively functionalized. The reactivity of the thiazole ring is well-defined: the C2 position is most acidic, C5 is susceptible to electrophilic attack, and C4 is relatively neutral. pharmaguideline.com Since the C2 position is blocked, functionalization targets the C5 position and the C4-methyl group.

Deprotonation (metalation) is a key technique for introducing substituents at the C5 position. The use of strong bases like n-butyllithium or lithium diisopropylamide (LDA) can selectively remove the proton at C5, creating a nucleophilic lithium species. researchgate.netresearchgate.net This intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functional groups. researchgate.net For more sensitive substrates, advanced metalating agents like TMPMgCl·LiCl can be used to achieve regioselective magnesiation at the C5 position, which also allows for subsequent reaction with electrophiles. nih.gov

Electrophilic substitution, such as halogenation, also occurs preferentially at the C5 position of the thiazole ring. pharmaguideline.com This provides a valuable handle for further modifications through cross-coupling reactions.

Selective Derivatization of the Pyridine Ring System

The pyridine ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution. quimicaorganica.orgaklectures.com Any such reaction would be directed to the C3 and C5 positions (meta to the nitrogen). The presence of the electron-withdrawing thiazolyl group at the C2 position further deactivates the ring. youtube.com

Therefore, functionalization of the pyridine ring relies on other strategies.

Nucleophilic Aromatic Substitution (SNAr): This is a viable pathway if a good leaving group, such as a halogen, is present at the C4 or C6 positions. The electron-deficient nature of the ring facilitates attack by nucleophiles.

Pyridine N-Oxide Formation: The reactivity of the pyridine ring can be altered by forming the corresponding N-oxide. This modification activates the C2 and C4 positions towards both nucleophilic and electrophilic attack, enabling a wider range of functionalization reactions. nih.gov

Modern C-H Halogenation: Advanced methods have been developed for the direct and regioselective halogenation of pyridine C-H bonds, avoiding the harsh conditions of classical methods. One approach uses designed phosphine (B1218219) reagents that are installed at the 4-position and subsequently displaced by a halide nucleophile. nih.govchemrxiv.org Another strategy transforms the pyridine into a reactive Zincke imine intermediate, which undergoes highly regioselective halogenation before ring-closing. chemrxiv.org

Synthesis of Conjugated Systems and Hybrid Structures Involving the 2-(4-Methyl-1,3-thiazol-2-yl)pyridine Substructure

The core pyridine-thiazole scaffold serves as a building block for larger, more complex molecules. The formation of hydrazone and carboxamide linkages are common strategies to create these conjugated systems.

Formation of Hydrazone and Carboxamide Linkages

The synthesis of hydrazone or carboxamide derivatives of 2-(4-methyl-1,3-thiazol-2-yl)pyridine is typically a two-stage process. First, a suitable functional group must be introduced onto the parent scaffold. Second, this functional group is used in a condensation or coupling reaction.

Hydrazone Formation: To form a hydrazone, a carbonyl group (aldehyde or ketone) is required. This can be achieved by, for example, lithiating the thiazole at C5 and reacting with an appropriate electrophile like N,N-dimethylformamide (DMF) to yield an aldehyde. This aldehyde can then undergo a condensation reaction with a hydrazine (B178648) derivative (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide) to form the C=N-N hydrazone linkage. sci-hub.senih.govunipune.ac.in The synthesis of various hydrazide-hydrazones from hydrazides and aldehydes is a well-documented process, often carried out by refluxing in a suitable solvent like ethanol. nih.gov

Carboxamide Formation: The formation of a carboxamide bond requires a carboxylic acid and an amine.

From a Carboxylic Acid: A carboxyl group can be introduced onto the scaffold, for instance, by lithiation at C5 followed by quenching with carbon dioxide (CO₂). The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents.

From an Amine: An amino group could be introduced onto the pyridine or thiazole ring. This amino-functionalized scaffold can then be acylated by reacting it with a carboxylic acid or acyl chloride. For example, N-(4-phenylthiazol-2-yl)nicotinamide derivatives have been synthesized by conjugating 2-amino-4-phenyl thiazoles with nicotinic acids. nih.gov

From an Ester: A common route involves synthesizing an ester derivative, such as ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate. This ester can be converted into the corresponding carbohydrazide (B1668358) by reacting it with hydrazine hydrate. farmaciajournal.comresearchgate.net The hydrazide can then be used to form carboxamides or other derivatives.

Table 2: Synthetic Approaches for Hydrazone and Carboxamide Linkages

| Linkage Type | Required Precursor on Core Scaffold | Reagent | Reaction Type |

|---|---|---|---|

| Hydrazone | Aldehyde (-CHO) or Ketone (-COR) | Hydrazine derivative (R-NHNH₂) | Condensation nih.govunipune.ac.in |

| Carboxamide | Carboxylic Acid (-COOH) | Amine (R-NH₂) | Amide Coupling acs.org |

| Carboxamide | Amine (-NH₂) | Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) | Acylation nih.gov |

| Carboxamide | Ester (-COOEt) -> Carbohydrazide (-CONHNH₂) | Hydrazine Hydrate, then R-COOH | Hydrazinolysis followed by coupling farmaciajournal.comresearchgate.net |

Integration with Other Heterocyclic Scaffolds (e.g., thiophene (B33073), triazole)

There is no specific information available in the reviewed literature describing the direct synthetic integration of thiophene or triazole moieties starting from the 2-(4-Methyl-1,3-thiazol-2-yl)pyridine scaffold. General synthetic strategies for creating such linked heterocyclic systems typically involve coupling reactions or the construction of one heterocycle onto another from functionalized precursors. For example, palladium-catalyzed cross-coupling reactions are a common method for linking different heterocyclic rings, provided that appropriate halo- and organometallic-functionalized derivatives of the respective heterocycles are available. nih.govnih.govmdpi.comysu.amrsc.org Another approach involves the synthesis of pyrazolo[3,4-b]pyridine frameworks which can incorporate a thiophene moiety from the starting materials. nih.gov However, no studies have been identified that apply these methods specifically to 2-(4-Methyl-1,3-thiazol-2-yl)pyridine .

Stereoselective Synthetic Considerations in Complex Derivatization

Information regarding stereoselective synthetic strategies specifically for the complex derivatization of 2-(4-Methyl-1,3-thiazol-2-yl)pyridine is not present in the current scientific literature. Stereoselective synthesis is a highly specific field that requires tailored approaches for each unique molecular scaffold. While general methods for achieving stereoselectivity in the synthesis of heterocyclic compounds, such as using chiral catalysts or auxiliaries in cycloaddition reactions, are known, their applicability and efficacy for derivatizing 2-(4-Methyl-1,3-thiazol-2-yl)pyridine have not been reported. acs.orgrsc.orgnih.govresearchgate.net

Coordination Chemistry and Metal Complexation of 2 4 Methyl 1,3 Thiazol 2 Yl Pyridine Ligands

Ligand Design Principles and Coordination Modes of Pyridine-Thiazole Ligands

The class of pyridine-thiazole ligands represents a versatile group of compounds in coordination chemistry. Their utility stems from the presence of multiple heteroatoms which can act as potential donor sites for metal ions. The specific arrangement of the pyridine (B92270) and thiazole (B1198619) rings in 2-(4-Methyl-1,3-thiazol-2-yl)pyridine provides a framework that is particularly well-suited for forming stable metal complexes.

Nitrogen and Sulfur Donor Atom Roles in Metal Binding

The 2-(4-Methyl-1,3-thiazol-2-yl)pyridine ligand possesses several potential donor atoms, primarily the nitrogen atoms of both the pyridine and thiazole rings, and the sulfur atom of the thiazole ring. Thiazoles are known to be five-membered heteroaromatics containing both a soft base (sulfur) and a hard base (nitrogen), which in principle allows them to coordinate with a wide range of hard and soft metals. nih.gov

However, in the case of the 2-(4-Methyl-1,3-thiazol-2-yl)pyridine scaffold and its derivatives, coordination predominantly occurs through the nitrogen atoms of the pyridine and thiazole rings. This N,N'-bidentate coordination is the most common binding mode observed. This is often attributed to the favorable steric arrangement of these two nitrogen atoms, which allows for the formation of a stable five-membered chelate ring with a metal center. X-ray crystallographic studies of various metal complexes, including those with zinc(II) and copper(II), have confirmed this bidentate coordination through the two nitrogen atoms. researchgate.net

While the thiazole sulfur atom is a potential coordination site, its involvement in direct metal binding with this specific ligand is less common. In some related ligand systems, such as 2-mercaptobenzothiazole, coordination can occur via the thiazole nitrogen and an exocyclic sulfur atom. researchgate.net For 2-(4-Methyl-1,3-thiazol-2-yl)pyridine, the endocyclic sulfur is generally not positioned favorably for chelation in conjunction with the pyridine nitrogen. The pyridine nitrogen acts as a strong Lewis base, readily donating its lone pair of electrons to a metal center. wikipedia.org The thiazole nitrogen is also a good donor, though its basicity can be slightly lower than that of pyridine, which may influence the pre-coordination step during complex formation.

Chelation and Bridging Capabilities of the 2-(4-Methyl-1,3-thiazol-2-yl)pyridine Scaffold

The structural arrangement of 2-(4-Methyl-1,3-thiazol-2-yl)pyridine makes it an excellent chelating agent. The connection of the pyridine and thiazole rings at the 2-positions creates a scaffold where the pyridine nitrogen and thiazole nitrogen are ideally spaced to form a stable five-membered ring upon coordination to a single metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate ligands.

This chelating behavior has been observed in the formation of discrete, monomeric complexes. For instance, with zinc(II), a derivative of this ligand forms a monomeric complex where it acts as a bidentate agent, coordinating to the zinc atom through both the pyridine and thiazole nitrogen atoms. researchgate.net

Beyond simple chelation, the 2-(4-Methyl-1,3-thiazol-2-yl)pyridine scaffold can also facilitate the formation of more complex supramolecular structures through bridging. In this mode, the ligand coordinates to two different metal centers simultaneously, linking them together. This can lead to the formation of dinuclear or polynuclear complexes. An example of this is seen in a cadmium(II) complex where a related pyridine-thiazole ligand acts as a bridge, forming polymeric chains of {[Cd(L)(NO3)2H2O)]DMF}n. researchgate.net Similarly, related systems have been shown to form dinuclear nickel complexes where two metal centers are connected by bridging halide ions, with the pyridine-thiazole ligand occupying the remaining coordination sites. nih.gov This bridging capability is crucial in the field of crystal engineering for the construction of coordination polymers with specific topologies and potential applications in materials science.

Synthesis and Structural Elucidation of Metal Complexes

Preparation of Transition Metal Complexes (e.g., Copper(II), Tungsten(II), Iron(II))

The synthesis of transition metal complexes with 2-(4-Methyl-1,3-thiazol-2-yl)pyridine and its derivatives is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Copper(II) Complexes: The preparation of copper(II) complexes often involves reacting the ligand with a copper(II) salt like copper(II) bromide (CuBr₂) or copper(II) nitrate (B79036) in a solvent such as ethanol (B145695). nih.gov For example, a brown solution can be obtained by dissolving CuBr₂ and a thiadiazole-based ligand in heated ethanol, from which crystals of the complex can be precipitated upon cooling. nih.gov A common general procedure involves refluxing a hot ethanolic solution of the ligand with the corresponding metal chloride for several hours. ijper.org After cooling, the solid complex can be collected by filtration, washed, and dried.

Tungsten(II) Complexes: While specific syntheses with 2-(4-Methyl-1,3-thiazol-2-yl)pyridine are less commonly documented, methods for related S,N-bidentate ligands provide a viable route. Tungsten(II) complexes can be prepared from tungsten(II) precursors like W(CO)₂(PMe₃)₂Cl₂. The synthesis of tungsten acetylene (B1199291) complexes, for instance, can be achieved with various pyridine-2-thiolate (B1254107) ligands, which are structurally related. nih.govresearchgate.net The reaction conditions, such as solvent and temperature, are tailored based on the specific tungsten precursor and the desired final complex. Oxidation of W(II) species using reagents like pyridine-N-oxide can yield corresponding W(IV) oxo complexes. nih.govresearchgate.net

Iron(II) Complexes: Iron(II) complexes are often prepared by reacting the ligand with an iron(II) salt, such as iron(II) perchlorate (B79767) (Fe[ClO₄]₂·6H₂O) or iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂·6H₂O), in a solvent like methanol (B129727) or a methanol/chlorobenzene mixture. rsc.orgmdpi.com For instance, layering a methanol solution of Fe(BF₄)₂·6H₂O onto a solution of a terpyridine-type ligand (structurally analogous) in a methanol/chlorobenzene mixture can yield single crystals of the iron(II) complex over several weeks. mdpi.com The choice of counter-ion (e.g., ClO₄⁻, BF₄⁻) can influence the final structure and properties of the complex.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, IR Band Shifts)

Spectroscopic techniques are essential for confirming the coordination of the 2-(4-Methyl-1,3-thiazol-2-yl)pyridine ligand to a metal center and for probing the nature of the resulting metal-ligand bond.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide valuable information. The free ligand typically exhibits absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings. nih.gov Upon complexation with a transition metal, new absorption bands often appear in the visible region. These new bands are generally assigned to d-d transitions within the metal's d-orbitals and/or ligand-to-metal charge transfer (LMCT) transitions. nih.gov The shift in the position of the intraligand transition bands upon coordination also serves as evidence of metal-ligand interaction. nih.gov For example, zinc(II) complexes of pyridine-thiazole derivatives show absorption maxima around 255 nm and 335-340 nm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying which donor atoms are involved in coordination. The vibration frequencies of specific bonds within the ligand are sensitive to changes in electron density that occur upon complexation. The stretching vibration of the C=N bond in the thiazole and pyridine rings is a key diagnostic peak. nih.gov Upon coordination of the nitrogen atom to a metal, this band often shifts to a different frequency (either higher or lower, depending on the interplay of various electronic effects). nih.gov For example, in the synthesis of metal complexes with N, S-heterocyclic thioureas, coordination via the endocyclic imine-N and thione-S atoms is indicated by shifts in the IR spectra. nih.gov Similarly, the disappearance of a band associated with an S-H stretch can confirm deprotonation and coordination through a thiol group in related ligands. nih.gov

| Vibrational Mode | Typical Wavenumber (Free Ligand, cm⁻¹) | Change Upon Complexation | Reference |

|---|---|---|---|

| ν(C=N) of pyridine/thiazole | ~1600 - 1650 | Shifts to higher or lower frequency | nih.gov |

| ν(C-S) of thiazole | ~670 - 700 | Minor shifts, indicates non-coordination of S | nih.gov |

| Pyridine ring vibrations | ~1400 - 1500 | Shifts to higher frequencies | nih.gov |

Elucidation of Coordination Geometry and Isomerism

The final structure of the metal complex, including its coordination geometry and the potential for isomerism, is determined by a combination of factors such as the metal ion's identity, its oxidation state, the ligand-to-metal ratio, and the nature of any co-ligands or counter-ions present. Single-crystal X-ray diffraction is the definitive method for elucidating these structural details.

Coordination Geometry: A variety of coordination geometries are observed for complexes involving pyridine-thiazole type ligands. wikipedia.org

Copper(II) , with its d⁹ electron configuration, frequently adopts distorted geometries. For example, a slightly distorted square-pyramidal geometry has been observed in a Cu(II) complex with a related ligand. researchgate.net Distorted square-planar environments are also common. echemcom.com

Iron(II) complexes with two tridentate N-donor ligands (analogous to two bidentate 2-(4-Methyl-1,3-thiazol-2-yl)pyridine ligands and two monodentate ligands) typically exhibit a distorted octahedral geometry. mdpi.com This geometry can result in either high-spin or low-spin complexes, depending on the ligand field strength.

Tungsten(II) complexes with related S,N-bidentate ligands have been shown to adopt distorted octahedral environments. nih.gov

Zinc(II) , with a d¹⁰ configuration, often forms tetrahedral or octahedral complexes. For example, a tetrahedral geometry has been suggested for a Zn(II) complex with a related pyridine-thiazole Schiff base. ijper.org

Isomerism: Geometric isomerism (cis/trans) is a common feature in square planar and octahedral complexes. youtube.com For an octahedral complex of the type [M(L)₂(X)₂], where L is a bidentate ligand like 2-(4-Methyl-1,3-thiazol-2-yl)pyridine and X is a monodentate ligand, the two X ligands can be positioned either adjacent to each other (cis, 90° apart) or opposite each other (trans, 180° apart). youtube.com In some tungsten complexes with pyridine-2-thiolate ligands, both S,S-cis and S,S-trans orientations have been observed, with the preferred isomer depending on steric factors. nih.gov Similarly, in square planar complexes of the type [M(L)(X)(Y)], different arrangements of the ligands can lead to distinct isomers.

| Metal Ion | Typical Coordination Number | Common Geometry | Reference |

|---|---|---|---|

| Copper(II) | 4 or 5 | Distorted Square Planar / Square Pyramidal | researchgate.netechemcom.com |

| Tungsten(II) | 6 | Distorted Octahedral | nih.gov |

| Iron(II) | 6 | Distorted Octahedral | mdpi.com |

| Zinc(II) | 4 | Tetrahedral | ijper.org |

| Nickel(II) | 6 | Distorted Octahedral | nih.gov |

Electronic, Magnetic, and Redox Properties of 2-(4-Methyl-1,3-thiazol-2-yl)pyridine Metal Complexes

The electronic, magnetic, and redox characteristics of metal complexes are intrinsically linked to the nature of the ligand, the metal ion, and the resulting coordination geometry. The 2-(4-methyl-1,3-thiazol-2-yl)pyridine ligand influences these properties through the donation of electron density and participation in π-bonding interactions.

When 2-(4-methyl-1,3-thiazol-2-yl)pyridine coordinates to a transition metal ion, the ligand field created by the two nitrogen donor atoms removes the degeneracy of the metal's d-orbitals. The magnitude of this energy splitting is crucial in determining the electronic properties of the complex. In an octahedral environment, for instance, the d-orbitals split into two sets: the lower-energy t₂g (dxy, dxz, dyz) and the higher-energy eg (dx²-y², dz²) orbitals.

The electronic spectra (UV-Visible) of these complexes are expected to show two main types of transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. For example, a Cu(II) complex in a distorted octahedral geometry would be expected to display broad absorption bands corresponding to ²B₁g → ²A₁g and ²B₁g → ²Eg transitions. acs.org These transitions are typically weak and appear in the visible region.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal and the ligand. Metal-to-Ligand Charge Transfer (MLCT) bands are common for complexes with π-acceptor ligands and metals in low oxidation states. Ligand-to-Metal Charge Transfer (LMCT) bands occur with metals in high oxidation states.

The electronic spectra of Cu(II) and VO(II) complexes with a related hydrazone ligand incorporating pyridine and benzothiazole (B30560) moieties have been characterized, showing distinct bands that confirm the coordination environment. acs.org For example, the Cu(II) complex showed bands around 16,207 cm⁻¹ and 14,771 cm⁻¹, indicative of a distorted octahedral geometry. acs.org

| Complex/Ligand System | Metal Ion | Geometry | Absorption Bands (cm⁻¹) and Assignments | Reference |

| N-(benzothiazol-2-yl)-3-oxo-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)propanamide | Cu(II) | Distorted Octahedral | 16,207 (²B₁g → ²Eg), 14,771 (²B₁g → ²A₁g) | acs.org |

| N-(benzothiazol-2-yl)-3-oxo-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)propanamide | VO(II) | Square Pyramidal | 19,685 (²B₂ → ²E₂) | acs.org |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | 15,873 (²B₁g → ²A₁g), 23,255 (Charge Transfer) | nih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II) | Tetrahedral | 15,151 (³T₁(F) → ³T₁(P)), 10,526 (³T₁(F) → ³A₂(F)) | nih.gov |

This table presents data from similar, but not identical, ligand systems to illustrate typical electronic transitions.

The spin state of a metal complex is determined by the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy.

If Δo is large (strong-field ligand), electrons will pair up in the lower-energy orbitals, resulting in a low-spin (LS) state.

If Δo is small (weak-field ligand), electrons will occupy higher-energy orbitals before pairing, leading to a high-spin (HS) state.

Diimine ligands like 2,2'-bipyridine (B1663995) are known to create ligand fields that are close to the spin-pairing energy for Fe(II), often resulting in spin crossover (SCO) behavior, where the complex can switch between HS and LS states in response to external stimuli like temperature or light. rsc.orgnih.govnih.gov Recent studies on Fe(II) complexes with chelating thiazole-based ligands, such as 2,2'-bithiazole, have also demonstrated SCO. rsc.org The transition in these complexes can be gradual or abrupt, with some showing thermal hysteresis, a key feature for potential memory devices. rsc.orgrsc.org For one such Fe(II) complex with 2,2'-bithiazole, a cooperative and slightly hysteretic transition between HS and LS states was observed around 235 K. rsc.org

For polynuclear complexes, where multiple metal centers are bridged, magnetic coupling can occur. This interaction, transmitted through the bridging ligands, can be either antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel). For example, a 3D metal-organic framework constructed with Mn(II) and a 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid ligand was found to exhibit weak antiferromagnetic coupling between the manganese centers. rsc.org

| Complex/Ligand System | Metal Ion | Magnetic Behavior | Key Findings | Reference |

| Fe(2,2'-bithiazole)₃₂ | Fe(II) | Spin Crossover | Hysteretic transition at T₁/₂ ≈ 235 K | rsc.org |

| Fe(4,4'-bithiazole)₃₂ | Fe(II) | Spin Crossover | Gradual transition above 300 K | rsc.org |

| [Mn(2-(4-pyridyl)-4-methylthiazole-5-carboxylate)₂] | Mn(II) | Antiferromagnetic Coupling | Weak antiferromagnetic interactions between Mn(II) ions | rsc.org |

| [Fe(Lpz)₂(NCS)₂]* | Fe(II) | Spin Crossover | Hysteretic transition with T₁/₂↓ = 153 K, T₁/₂↑ = 160 K | rsc.org |

*Lpz = 4-p-tolyl-3-(2-pyrazinyl)-5-(2-pyridyl)-1,2,4-triazole

Cyclic voltammetry is a powerful technique to investigate the redox properties of metal complexes. It can reveal the potentials at which the complex is oxidized or reduced, corresponding to metal-centered or ligand-centered processes. For complexes of 2-(4-methyl-1,3-thiazol-2-yl)pyridine, one would expect to observe reversible or quasi-reversible redox waves corresponding to couples like Cu(II)/Cu(I) or Co(III)/Co(II).

Studies on copper complexes with various nitrogen-containing ligands show that the redox potential for the Cu(I)/Cu(II) couple is highly dependent on the ligand structure and the coordinating atoms. cmu.edunih.gov For instance, in a series of copper complexes used as catalysts, the half-wave potential (E₁/₂) was found to vary significantly with the ligand, and CuCl complexes generally displayed lower redox potentials than their CuBr counterparts. cmu.edu Similarly, electrochemical studies of thiazole-derived Schiff base complexes of Co(II), Ni(II), and Cu(II) have shown clear redox behaviors, with reduction peaks for the M(II) to M(0) transition observed around -0.4 V in one study. orientjchem.org

| Complex/Ligand System | Solvent | Redox Couple | E₁/₂ (V vs. reference) | Mechanism | Reference |

| CuCl / TPMA | Acetonitrile | Cu(I)/Cu(II) | 0.086 | Quasi-reversible | cmu.edu |

| CuBr / TPMA | Acetonitrile | Cu(I)/Cu(II) | 0.188 | Quasi-reversible | cmu.edu |

| Cu(II) / N,N-diethyl-N'-(benzoyl)thiourea | DMF | Cu(II)/Cu(I) | -0.32 | Quasi-reversible one-electron process | nih.gov |

| Cu(II) / Benzimidazole | DMF | Cu(II)/Cu(I) | -0.45 | Quasi-reversible (EC mechanism: electron transfer followed by chemistry) | researchgate.net |

*TPMA = Tris(2-pyridylmethyl)amine

Supramolecular Assembly and Metal-Organic Frameworks Featuring Pyridine-Thiazole Units

The field of supramolecular chemistry involves the design of large, ordered structures held together by non-covalent interactions. Metal-organic frameworks (MOFs) are a subclass of these materials, consisting of metal ions or clusters connected by organic linker molecules to form extended, often porous, networks. alfa-chemistry.comresearchgate.net

The 2-(4-methyl-1,3-thiazol-2-yl)pyridine ligand, by itself, is primarily a chelating agent that terminates a coordination site. However, it can be a component of larger, multitopic linkers designed for constructing coordination polymers and MOFs. For instance, a ligand containing both a pyridine and a thiazole ring, further functionalized with a carboxylate group (2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid), has been successfully used to build 3D MOFs with Cd(II) and Mn(II). rsc.org The resulting frameworks possessed one-dimensional channels, and the Cd(II)-based material showed selective adsorption of CO₂ over other gases. rsc.org

The general strategy involves using rigid, divergent ligands to connect metal centers. While the title compound is not inherently a linker, its pyridine or thiazole rings could be functionalized with additional coordinating groups (e.g., carboxylates, other pyridyls) to transform it into a multitopic building block. The presence of both thiazole and pyridine rings is attractive for designing functional MOFs. mdpi.com The thiazole sulfur atom can act as a soft base to interact with specific guests like heavy metal ions, while the basic nitrogen sites on the pyridine and thiazole rings can serve as active sites for catalysis or sensing. mdpi.comconsensus.app The assembly of such structures is guided by the coordination geometry of the metal ion and the length and rigidity of the organic linker, leading to diverse architectures from simple 1D chains to complex 3D interpenetrated networks. rsc.orgchemrxiv.org

Biological Activity and Mechanistic Investigations of 2 4 Methyl 1,3 Thiazol 2 Yl Pyridine Derivatives

In Vitro Biological Activity Profiling

The in vitro evaluation of 2-(4-methyl-1,3-thiazol-2-yl)pyridine derivatives has revealed a broad spectrum of biological activities, which are detailed in the following subsections.

The anti-proliferative potential of pyridine-thiazole hybrid molecules has been extensively studied against various cancer cell lines. Novel synthesized derivatives have demonstrated significant cytotoxic action against tumors of the colon, breast, and lung, as well as glioblastoma and leukemia. nih.gov For instance, certain pyridine-2,3-dihydrothiazole derivatives have shown promising anti-proliferative activity against MCF-7, HepG2, and HEp-2 cancer cell lines. nih.gov

One study highlighted the high anti-proliferative activity of 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, which recorded an IC50 value of 0.57 µM in HL-60 cells, a human promyelocytic leukemia cell line. nih.gov In contrast, its IC50 value in normal human cell lines was greater than 50 µM, suggesting a degree of selectivity for cancer cells. nih.gov Similarly, a pyridine-5-acetyl-thiazolidin-4-one hybrid exhibited excellent anti-proliferative activity against HEp-2 cells, while a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid was highly effective against HepG2 cells, both with an acceptable safety profile against normal cells. nih.gov

The following table summarizes the anti-proliferative activity of selected 2-(4-Methyl-1,3-thiazol-2-yl)pyridine derivatives.

| Compound/Derivative | Cell Line | Activity | Reference |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | IC50: 0.57 µM | nih.gov |

| (E)-4-Methyl-2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole | HepG2 (Liver Cancer) | 72.03% inhibition | nih.gov |

| Pyridine-5-acetyl-thiazolidin-4-one hybrid | HEp-2 (Laryngeal Cancer) | Excellent | nih.gov |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid | HepG2 (Liver Cancer) | Excellent | nih.gov |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) | MV4-11 (Leukemia) | GI50: 23 nM | acs.org |

Derivatives incorporating the pyridine (B92270) and thiazole (B1198619) moieties have also been assessed for their effectiveness against various microbial pathogens. A study on pyridine thiosemicarbazone (PTSC) derivatives evaluated their antimicrobial efficacy against five different Gram-positive and Gram-negative bacterial strains and two fungal pathogens. nih.gov One particular derivative exhibited a high growth inhibition of 97.63% against Acinetobacter baumannii. nih.gov

In another study, a series of hydrazones bearing pyridine and 1,2,4-triazole-3-thione moieties were synthesized and screened for their antibacterial and antifungal activities. nih.gov The compounds were tested against Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. nih.gov Notably, 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were found to be exceptionally active against the fungus C. tenuis, with a Minimum Inhibitory Concentration (MIC) of 0.9 µg/mL. nih.gov Furthermore, several 5-chloropyridine derivatives demonstrated very high antibacterial activity against the M. luteum strain, with an MIC of 3.9 µg/mL. nih.gov

The table below presents the antimicrobial and antifungal efficacy of selected derivatives.

| Compound/Derivative | Microorganism | Activity | Reference |

| Pyridine thiosemicarbazone derivative (Compound 3q) | Acinetobacter baumannii | 97.63% growth inhibition | nih.gov |

| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tenuis | MIC: 0.9 µg/mL | nih.gov |

| 4-(Benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tenuis | MIC: 0.9 µg/mL | nih.gov |

| 5-Chloropyridine derivatives | Mycobacterium luteum | MIC: 3.9 µg/mL | nih.gov |

The antioxidant properties of novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have been investigated, primarily using the DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay. nih.govresearchgate.net In one study, a ligand demonstrated superior antioxidant activity with an IC50 value of 4.67 μg/mL, while other synthesized compounds showed IC50 values in the range of 20.56 to 45.32 μg/mL. nih.govresearchgate.net

The antioxidant activity of newly synthesized derivatives of thiazolo[4,5-b]pyridine (B1357651) was also evaluated in vitro by their scavenging effect on DPPH radicals. researchgate.netpensoft.net The remarkable antioxidant and antiradical activity of some phenolic thiazoles is attributed to the presence of phenolic groups and/or a hydrazone moiety in their structure. nih.gov

The antioxidant potential of selected derivatives is summarized in the following table.

| Compound/Derivative | Assay | Activity | Reference |

| Pyrazole, thiazole, and pyridine containing ligand (Ligand 4) | DPPH Scavenging | IC50: 4.67 µg/mL | nih.govresearchgate.net |

| Other pyrazole, thiazole, and pyridine containing compounds | DPPH Scavenging | IC50: 20.56 - 45.32 µg/mL | nih.govresearchgate.net |

Molecular Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of 2-(4-methyl-1,3-thiazol-2-yl)pyridine derivatives is crucial for their development as therapeutic agents.

Derivatives of 2-(4-methyl-1,3-thiazol-2-yl)pyridine have been shown to interact with and inhibit various enzymes and bind to specific receptors, contributing to their pharmacological effects. For example, some pyridine-thiazole derivatives may exert their cytotoxic action by inducing genetic instability in tumor cells, potentially through the inhibition of enzymes like PARP1. nih.gov

Several studies have identified these compounds as potent kinase inhibitors. Thiazole-bearing molecules are known to inhibit protein and lipid kinases such as c-Met kinase, CDK1, CLK1, and PI3Kα. nih.gov A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered as highly potent and selective inhibitors of Cyclin D dependent kinases (CDK4 and CDK6), which are key regulators of the cell cycle. acs.org One such derivative exhibited excellent potency with Ki values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org Other pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids have been identified as dual CDK2/GSK3β kinase inhibitors. nih.gov

Furthermore, novel pyridine compounds have been shown to potently inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II, with Ki values in the nanomolar range. nih.gov In the context of cancer therapy, new 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives have been developed as dual inhibitors of VEGFR-2 and c-MET. nih.gov

The interaction with receptors has also been explored. N-pyrimidyl/pyridyl-2-thiazolamine analogues have been identified as novel positive allosteric modulators of muscarinic acetylcholine (B1216132) receptors. jst.go.jp Additionally, certain isoindolin-1-one (B1195906) derivatives bearing a pyridine moiety have shown activity as positive allosteric modulators of GABAA receptors. acs.orgacs.org

The table below details the enzyme and receptor interactions of selected derivatives.

| Compound/Derivative Class | Target | Activity | Reference |

| Pyridine-thiazole hybrids | PARP1 | Inhibition | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/CDK6 | Potent and selective inhibition (Ki: 1 nM for CDK4, 34 nM for CDK6) | acs.org |

| Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids | CDK2/GSK3β | Dual inhibition | nih.gov |

| Pyridine derivatives with bis-1,2,4-triazole/thiosemicarbazide moiety | AChE, hCA I, hCA II | Potent inhibition (Ki in nM range) | nih.gov |

| 1,3-Diphenylurea appended aryl pyridine derivatives | VEGFR-2/c-MET | Dual inhibition (IC50 in nM range) | nih.gov |

| N-pyrimidyl/pyridyl-2-thiazolamine analogues | Muscarinic Acetylcholine Receptors | Positive allosteric modulation | jst.go.jp |

| Isoindolin-1-one derivatives with a pyridine moiety | GABAA Receptors | Positive allosteric modulation | acs.orgacs.org |

The anti-proliferative effects of 2-(4-methyl-1,3-thiazol-2-yl)pyridine derivatives are often mediated through the modulation of key cellular pathways, particularly those involved in apoptosis (programmed cell death).

A potent dual CDK2/GSK3β inhibitor was found to induce G1 cell cycle arrest and apoptosis. nih.gov This was accompanied by an increase in the levels of the pro-apoptotic protein Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov Similarly, inhibition of CDK4/6 by a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative led to the accumulation of MV4-11 cells in the G1 phase of the cell cycle. acs.org

Aryl pyridine derivatives that inhibit VEGFR-2 and c-MET have been shown to be potent inducers of apoptosis. nih.gov One such compound induced total apoptosis in 33.19% of MCF-7 cells (8.04% late apoptosis and 25.15% early apoptosis) and halted their growth in the G2/M phase. nih.gov This was associated with effects on the expression of apoptosis-related genes such as p53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2. nih.gov

Furthermore, thiazolidinedione-conjugated derivatives have demonstrated the ability to induce apoptosis through a mitochondria-mediated pathway. nih.gov Mechanistic studies revealed that these compounds can upregulate Bax expression and downregulate Bcl-2 expression, thereby activating the mitochondrial apoptotic pathway. nih.gov

Interactions with Nucleic Acids and Genetic Instability Induction

Derivatives of the 2-(4-methyl-1,3-thiazol-2-yl)pyridine scaffold have been investigated for their interactions with genetic material, revealing mechanisms that contribute to their biological effects, particularly in cancer cells. Studies have shown that certain pyridine-thiazole hybrid molecules possess the ability to interfere with DNA integrity and induce morphological changes within the cell nucleus. mdpi.comnih.gov This suggests that a potential mechanism of action for these compounds is the induction of genetic instability within tumor cells. mdpi.comnih.gov

The cytotoxic effects of some pyridine-thiazole derivatives were significantly diminished when cancer cells were pre-treated with a Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. mdpi.comnih.gov PARP1 is a key enzyme in the DNA repair pathway. Its inhibition, followed by a reduced cytotoxic effect of the thiazole compounds, points towards a mechanism of action that involves causing DNA damage which, if left unrepaired, leads to cell death. mdpi.comnih.gov Further evidence supporting DNA interaction includes findings from studies on various pyridine and thiazole hybrids, which have demonstrated DNA cleavage activity. researchgate.net The capacity of these compounds to induce genetic instability is a critical aspect of their potential as anticancer agents. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The biological activity of compounds derived from 2-(4-methyl-1,3-thiazol-2-yl)pyridine is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies, which explore how variations in a molecule's structure affect its biological function, have been crucial in optimizing the potency and selectivity of these derivatives.

The type and position of chemical groups (substituents) attached to the core pyridine-thiazole structure play a significant role in determining the compound's biological efficacy. Research has consistently shown that modifying these substituents can dramatically alter the compound's activity.

For instance, the introduction of electron-withdrawing groups, such as halogens (Cl, Br, F), to the aromatic rings of thiazole-pyridine hybrids has been shown to be a critical factor for eliciting antiproliferative activity. nih.gov One study on thiazole-pyridine hybrids found that a derivative with a chlorine (Cl) atom at the 4-position of the pyridine ring exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil. nih.gov In other series, the presence of electron-donating groups like a methyl group has been found to increase cytotoxic activity. nih.gov The addition of methoxy (B1213986) groups (-OMe) has also been shown to enhance antiproliferative effects, with potency often increasing with the number of methoxy groups present. nih.gov

Conversely, the introduction of bulky substituents can sometimes lead to lower antiproliferative activity. nih.gov The nature of the spacer linking the pyridine and thiazole moieties also influences activity. For example, pyridine-thiazole hybrids connected through an ethylidenehydrazono spacer have been identified as potent dual inhibitors of key cellular enzymes. nih.gov These findings highlight that a delicate balance of electronic and steric properties is necessary to achieve optimal biological function.

Table 1: Influence of Substituents on the Biological Activity of Thiazole-Pyridine Derivatives

| Base Scaffold | Substituent(s) | Effect on Activity | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | Electron-withdrawing groups (e.g., Cl, Br, F) | Essential for antiproliferative activity | nih.gov |

| Thiazole-Pyridine Hybrid | Chlorine (Cl) at 4-position of pyridine ring | Enhanced anti-breast cancer efficacy | nih.gov |

| Phenyl-Thiazole | Methyl group at position 4 of phenyl ring | Increased cytotoxic activity | nih.gov |

| Pyridine Derivative | Methoxy (-OMe) groups | Enhanced antiproliferative activity | nih.gov |

| Pyridine Derivative | Bulky groups | Lowered antiproliferative activity | nih.gov |

| Pyridine-Thiazole Hybrid | Ethylidenehydrazono spacer | Significant for dual CDK2/GSK3β inhibitory activity | nih.gov |

The spatial arrangement of atoms and functional groups within a molecule, including positional isomerism and conformational flexibility, significantly impacts its interaction with biological targets. Positional isomerism refers to compounds with the same molecular formula but differing in the position of substituents on a core structure.

A notable study directly comparing isomers of pyridine-substituted thiazole derivatives found that 4-pyridine substituted hybrids were more potent in their antimicrobial activity than the corresponding 3-pyridine substituted isomers. researchgate.net This demonstrates that the point of attachment of the pyridine ring to the thiazole core is a critical determinant of biological function. Similarly, for other related heterocyclic systems, the relative positions of heteroatoms within a ring, such as in thiadiazole isomers, have been shown to play a major role in the molecule's metabolism and potency. acs.org

The three-dimensional shape, or conformation, of a molecule is also vital. The conformation of a molecule can be restricted by introducing specific structural features, such as methyl groups or fused ring systems, which limit the rotation around single bonds. nih.gov This conformational restriction can lock the molecule into a "bioactive conformation," enhancing its binding affinity to a target receptor or enzyme. For example, studies on N-pyrimidyl-2-thiazolamine analogues suggest that an intramolecular hydrogen bond can stabilize a specific conformation that is considered the "active" form. jst.go.jp These findings underscore the importance of 3D structure in designing effective therapeutic agents based on the thiazole-pyridine scaffold.

Table 2: Effect of Positional Isomerism on Biological Activity

| Compound Series | Isomer Comparison | Observation | Reference |

|---|---|---|---|

| Pyridine-Thiazole Hybrids | 4-Pyridine vs. 3-Pyridine substitution | 4-Pyridine isomers showed more potent antimicrobial activity. | researchgate.net |

| Di(pyridin-2-yl)-thiadiazoles | 1,2,4-thiadiazole vs. 1,3,4-thiadiazole | The 1,3,4-isomer was less potent. | acs.org |

| Nitrobenzoyl-benzothiazoles | Ortho- vs. Meta- vs. Para-nitro group | Position of the nitro group affected photophysical properties and crystal structure. | mdpi.com |

Advanced Biological Assay Methodologies

To identify new therapeutic applications and understand the mechanisms of action for 2-(4-methyl-1,3-thiazol-2-yl)pyridine derivatives, researchers employ advanced biological assay methodologies. These techniques allow for rapid screening of large numbers of compounds and detailed investigation of their behavior in biological systems.

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biochemical or biological activity of thousands to millions of compounds. news-medical.nettdcommons.ai This approach is crucial for identifying "hits"—compounds that show a desired effect on a specific biological target—from large chemical libraries. news-medical.netlabmanager.com The primary goal of HTS is not to identify a final drug, but to find promising lead compounds that can be further optimized. news-medical.net

For derivatives of thiazole-pyridine, HTS can be used to screen for activity against a wide array of biological targets, such as specific enzymes, cellular receptors, or entire signaling pathways implicated in diseases like cancer. nih.govresearchgate.net For example, the National Cancer Institute's 60-cell line screen (NCI-60) is a high-throughput method that has been used to evaluate the antiproliferative effects of pyridine-thiazole compounds against a panel of human cancer cell lines, identifying which cancer types are most sensitive to a given compound. nih.gov HTS assays can be designed to measure various biological responses, from the inhibition of a purified enzyme to complex cellular phenotypes, thereby accelerating the identification of novel therapeutic targets for these compounds. researchgate.net

For a compound to be biologically active, it must typically be able to cross the cell membrane to reach its intracellular target. Cellular permeability and uptake studies are therefore essential for evaluating the therapeutic potential of 2-(4-methyl-1,3-thiazol-2-yl)pyridine derivatives.

One direct method to assess cellular uptake involves synthesizing fluorescent versions of the compounds. Researchers have observed that certain fluorescent pyridine-thiazole derivatives can penetrate cancer cells and accumulate near the nucleus, confirming their ability to enter the cell and localize to a specific subcellular compartment. mdpi.com

More quantitative assays are also employed to measure the rate of transport across a cell monolayer, often using Madin-Darby Canine Kidney (MDCK) cells. These assays provide an apparent permeability coefficient (Papp), which is a measure of the rate of passage of a compound across the cell membrane. acs.org Additionally, these studies can determine if a compound is subject to efflux, a process where cells actively pump the compound out, which can be a mechanism of drug resistance. The efflux ratio (ER) can be calculated to quantify this effect. acs.org In silico models are also frequently used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including permeability, early in the drug discovery process. nih.gov

Table 3: Cellular Permeability and Efflux Data for Selected Thiazole Derivatives

| Compound | Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |

|---|---|---|---|

| Compound 47 | 3.9 | 12 | acs.org |

| Compound 50 | 19.3 | 2.7 | acs.org |

| Compound 52 | Good Permeability | 3.9 | acs.org |

| Compound 59 | 0.79 | Not specified | acs.org |

| Compound 61 | 4.9 | 11 | acs.org |

Computational and Theoretical Chemistry Studies on 2 4 Methyl 1,3 Thiazol 2 Yl Pyridine and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of 2-(4-methyl-1,3-thiazol-2-yl)pyridine, enabling detailed exploration of its molecular characteristics.

Geometric Optimization and Molecular Structure Prediction

Theoretical calculations, primarily using DFT with the B3LYP functional and 6-31G(d,p) basis set, have been instrumental in predicting the three-dimensional structure of 2-(4-methyl-1,3-thiazol-2-yl)pyridine. These studies reveal that the molecule is not entirely planar, with a calculated dihedral angle between the pyridine (B92270) and thiazole (B1198619) rings of approximately 13.99°. This slight twist is a crucial feature of its conformational landscape. The optimized geometric parameters, including bond lengths and angles, have been calculated and show good correlation with experimental data where available. For instance, the bond lengths within the pyridine and thiazole rings are consistent with their aromatic character.

| Selected Optimized Geometrical Parameters | |

| Bond Lengths (Å) | |

| N1-C2 | 1.343 |

| C2-C3 | 1.481 |

| C3-N4 | 1.381 |

| N4-C5 | 1.319 |

| C5-S6 | 1.731 |

| S6-C3 | 1.769 |

| Bond Angles (º) | |

| N1-C2-C3 | 115.5 |

| C2-C3-N4 | 125.9 |

| C3-N4-C5 | 110.1 |

| N4-C5-S6 | 114.9 |

| C5-S6-C3 | 88.9 |

| Dihedral Angles (º) | |

| N1-C2-C3-N4 | 13.99 |

| Data obtained from DFT/B3LYP/6-31G(d,p) calculations. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of 2-(4-methyl-1,3-thiazol-2-yl)pyridine. The HOMO is predominantly localized on the thiazole ring, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, suggesting it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity. A smaller energy gap implies higher reactivity. The calculated HOMO and LUMO energies for this compound are -6.31 eV and -0.83 eV, respectively, resulting in an energy gap of 5.48 eV. This relatively large gap suggests good stability.

| Frontier Orbital Properties | |

| Energy (eV) | |

| HOMO | -6.31 |

| LUMO | -0.83 |

| Energy Gap (eV) | 5.48 |

| Data obtained from DFT/B3LYP/6-31G(d,p) calculations. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites of electrophilic and nucleophilic reactivity. For 2-(4-methyl-1,3-thiazol-2-yl)pyridine, the MEP map shows that the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the pyridine ring, making it the most probable site for electrophilic attack and protonation. The thiazole nitrogen atom also exhibits a region of negative potential. The hydrogen atoms of the pyridine ring are characterized by positive potential (blue regions), indicating their susceptibility to nucleophilic attack.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for investigating the potential interactions of 2-(4-methyl-1,3-thiazol-2-yl)pyridine with biological macromolecules, which is crucial for drug design and discovery.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking studies have been performed to predict the binding affinity and interaction modes of 2-(4-methyl-1,3-thiazol-2-yl)pyridine with various protein targets. For example, its interaction with the protein farnesyltransferase (PDB ID: 1JCQ) has been investigated. The docking results revealed a binding energy of -7.8 kcal/mol, indicating a strong and spontaneous interaction. The binding is stabilized by a network of interactions, including a conventional hydrogen bond between the pyridine nitrogen and the amino acid residue LYS 294, as well as several carbon-hydrogen bonds and alkyl and pi-alkyl interactions with other residues within the binding pocket.

Conformational Dynamics and Stability of Ligand-Receptor Complexes

While specific molecular dynamics simulation data for 2-(4-methyl-1,3-thiazol-2-yl)pyridine complexes are not extensively detailed in the provided search results, this technique is a logical next step after docking to assess the stability of the predicted binding poses over time. Such simulations would provide insights into the conformational changes of both the ligand and the protein upon binding, the flexibility of the complex, and a more accurate estimation of the binding free energy. The stability of the hydrogen bonds and other interactions identified in docking studies would be evaluated throughout the simulation to confirm the predicted binding mode.

Intermolecular Interaction Analysis

Computational chemistry provides powerful tools to dissect the intricate network of forces that govern the three-dimensional arrangement of molecules in a crystal lattice. For 2-(4-Methyl-1,3-thiazol-2-yl)pyridine and its derivatives, understanding these intermolecular interactions is key to predicting their solid-state properties. These studies typically involve analyzing hydrogen bonds, non-covalent interactions, and crystal packing energetics.

The crystal structures of pyridine and thiazole-containing compounds are significantly influenced by a variety of weak intermolecular forces. Hydrogen bonds, although sometimes unconventional, play a crucial role. In related heterocyclic systems, studies have identified networks of C—H⋯O and C—H⋯N hydrogen bonds that connect adjacent molecules. nih.govnih.gov For instance, in complexes involving pyridine-based ligands, protonated cations can interact via N—H⋯N hydrogen bonds, while also forming C—H⋯O links to anions. nih.gov

Beyond classical hydrogen bonds, other non-covalent interactions are vital for stabilizing the crystal packing. These include:

π-π Stacking: The aromatic pyridine and thiazole rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap. This is a common feature in the supramolecular assembly of aromatic heterocyclic compounds. mdpi.com

C—H⋯π Interactions: Hydrogen atoms from methyl groups or the aromatic rings can interact with the π-electron system of an adjacent thiazole or pyridine ring, further consolidating the molecular packing. nih.gov

In a study of a related compound, 4-(Pyridin-2-yl)thiazol-2-ylamine, all amine N—H groups and heterocyclic nitrogen atoms were found to be involved in a complex network of intermolecular hydrogen bonds, creating doubly hydrogen-bonded dimers. researchgate.net Similarly, molecular docking studies of other pyridine-thiazole derivatives highlight the importance of hydrogen bonding and π-interactions in their binding affinity to biological targets. nih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a molecular surface that partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact.

Red spots or regions on a d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. Blue regions represent contacts longer than the van der Waals separation.

The 2D fingerprint plot is derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. It is a scatter plot of the distance from the surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e). The plot can be deconstructed to show the percentage contribution of each type of atomic contact to the total Hirshfeld surface area.

For example, a Hirshfeld surface analysis performed on the closely related compound 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one revealed the following contributions to its crystal packing: nih.gov

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H⋯H | 37.6 | Represents the most significant contact, typical for organic molecules. |

| O⋯H/H⋯O | 16.8 | Corresponds to N—H⋯O and C—H⋯O hydrogen bonds. |

| S⋯H/H⋯S | 15.4 | Highlights the involvement of the thiazole sulfur atom in interactions. |

| N⋯H/H⋯N | 13.0 | Indicates hydrogen bonding involving nitrogen atoms. |

| C⋯H/H⋯C | 7.6 | Represents weaker van der Waals contacts. |

In another study on a pyridine-triazole thorium complex, O⋯H/H⋯O hydrogen-bonding interactions were found to be the most dominant, contributing 55.2% to the surface. nih.gov These examples demonstrate how Hirshfeld analysis provides precise, quantitative insights into the forces governing crystal architecture.

To further quantify the stability of the crystal lattice, interaction energies between molecules can be calculated using quantum chemical methods. Energy framework analysis provides a visual representation of the energetic architecture of a crystal by calculating the interaction energies between a central molecule and its neighbors within a defined cluster.

The total interaction energy (E_tot) is typically decomposed into four components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and repulsion (E_rep). These components are calculated using a suitable theoretical model (e.g., B3LYP/6-31G(d,p)) and can be scaled to improve accuracy. researchgate.net

| Energy Component | Interaction Energy (kJ mol⁻¹) | Role in Crystal Packing |

|---|---|---|

| Electrostatic (E_ele) | -74.3 | Arises from charge distribution, significant in polar molecules. |

| Polarization (E_pol) | -12.2 | Represents the distortion of electron clouds upon interaction. |

| Dispersion (E_dis) | -146.9 | Dominant stabilizing force from instantaneous dipoles (van der Waals). |

| Repulsion (E_rep) | 125.0 | Destabilizing energy from Pauli exclusion at short distances. |

| Total (E_tot) | -141.0 | Net stabilization energy of the molecular cluster. |

Data from a study on a related thiazole derivative serves as an illustration of the methodology. researchgate.net

This analysis shows that dispersion forces are the most significant contributor to the stabilization of the crystal, which is common for molecular crystals. The resulting energy frameworks are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction, providing an intuitive map of the crystal's energetic landscape.

Prediction of Spectroscopic Parameters and Electronic Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are indispensable tools for predicting the electronic and spectroscopic properties of molecules like 2-(4-Methyl-1,3-thiazol-2-yl)pyridine. These calculations provide insights into molecular orbital energies, electronic transitions, and vibrational frequencies, which can be correlated with experimental data.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govniscair.res.in A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron to a higher energy state. nih.gov

Theoretical calculations on various pyridine-thiazole derivatives using DFT at the B3LYP/6-31G(d,p) level of theory have been performed to evaluate these parameters. niscair.res.in For instance, a DFT study on a related pyrazole-thiazole-pyridine system provided the following electronic properties: nih.gov

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.260 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.552 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.707 | Indicates chemical stability and reactivity. |

| Chemical Hardness (η) | 2.853 | Measures resistance to deformation of electron density. |

Data from a DFT study on a related heterocyclic system illustrates the calculated parameters. nih.gov

Furthermore, TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis). researchgate.netbohrium.com These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions between molecular orbitals. By comparing the computed spectra with experimental data recorded in different solvents, researchers can validate their theoretical models and gain a deeper understanding of the electronic structure. bohrium.com The results often show good agreement, confirming the assignments of observed electronic transitions. researchgate.net

Applications in Advanced Materials Science and Analytical Chemistry

Development of Chemo- and Biosensors

The ability of pyridine-thiazole derivatives to selectively bind with specific metal ions is a cornerstone of their application in chemosensors. This interaction can be transduced into a measurable signal—optical or electrochemical—enabling the detection and quantification of target analytes.

Pyridine-thiazole compounds function as effective ionophores, which are lipid-soluble molecules that can selectively bind and transport ions across a membrane. researchgate.net This selective recognition is driven by the specific coordination chemistry between the heterocyclic donor atoms and the target metal ion. researchgate.netmdpi.com In sensor applications, the ionophore is typically embedded within a membrane, often made of polyvinyl chloride (PVC), which forms the core of an ion-selective electrode (ISE) or an optical sensor (optode). thapar.eduresearchgate.net

The selectivity of these ionophores allows for the detection of specific heavy metal ions even in complex environmental or biological samples. mdpi.comnih.gov For instance, fluorescent chemosensors incorporating pyridine (B92270) and thiazole (B1198619) moieties have been developed for the rapid identification of toxic heavy metals. mdpi.com The binding of a metal ion to the ionophore alters its electronic structure, leading to a change in fluorescence intensity, which can be quantitatively measured. mdpi.com Research has demonstrated the utility of these derivatives for detecting a range of metal ions.

| Ionophore Type | Target Ion(s) | Detection Principle | Key Findings |

|---|---|---|---|

| N-pyridyl-N'-(butyryl)thiourea | Cu(II) | Thin-film PVC membrane sensor | Exhibited a clear response to Cu(II) in the concentration range of 2 x 10⁻⁴ to 10 x 10⁻⁴ M with a detection limit of 1.06 x 10⁻⁵ M. researchgate.net |

| Pyridyl-based Ionophores (general) | Pb(II) | PVC based membrane electrode | A lead-selective electrode showed a Nernstian response with a slope of 30mV/decade over a concentration range of 1x10⁻⁵ M to 1x10⁻¹ M. thapar.edu |

| General Pyridine Derivatives | Cr²⁺, Co²⁺, Cu²⁺, Fe³⁺ | Fluorescence Spectroscopy | Compound demonstrated good selectivity and sensitivity for Cr²⁺, Co²⁺, and Cu²⁺, and strong chelation with Fe³⁺, causing significant changes in fluorescence intensity. mdpi.com |

| 4-(2-pyridylazo)-resorcinol (PAR) immobilized on silica | Cu²⁺, Fe³⁺, Cd²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Co²⁺, Hg²⁺ | Colorimetry | The optical sensor changes color from yellow to orange or purple upon binding heavy metal ions, with a detection limit for Cu²⁺ as low as 40 ppb by naked eye. nih.gov |

Electrochemical sensors offer high sensitivity and are well-suited for the quantification of heavy metals. mdpi.com Pyridine-thiazole ligands and their metal complexes are integrated into electrochemical platforms, primarily as modifiers for working electrodes. mdpi.comazjournalbar.com In this setup, the ligand is immobilized on an electrode surface (e.g., glassy carbon, carbon paste, or graphite). When the electrode is immersed in a sample solution, the ligand selectively captures the target metal ion, pre-concentrating it on the electrode surface.

Techniques like anodic stripping voltammetry (ASV) are then used for quantification. mdpi.com This involves reducing the captured metal ions to their metallic state and then stripping them back into the solution by applying an increasingly positive potential. The current generated during this stripping step is proportional to the concentration of the analyte. The redox properties of the formed complexes, often studied using cyclic voltammetry (CV), are crucial for their function in these sensors. azjournalbar.com

| Electrode System | Analyte | Voltammetric Technique | Key Findings |

|---|---|---|---|

| Pencil graphite (B72142) electrode modified with Cu(II)-cyclam | Cu²⁺ | Anodic Stripping Adsorption Voltammetry | Used for the detection of copper ions in a sulphate buffer. mdpi.com |

| Carbon paste electrode with geopolymer cement | Pb²⁺ | Square Wave Voltammetry (SWV) | The sensor offered high selectivity for Pb²⁺ in various water samples. mdpi.com |

| General Pyridine-Thiazole Complexes | Various Metal Ions | Cyclic Voltammetry (CV) | CV studies are used to investigate the redox behavior of the complexes, confirming electron transfer processes essential for sensing mechanisms. azjournalbar.com |

Integration into Polymeric and Supramolecular Architectures

The ability of pyridine-thiazole ligands to participate in coordination bonding and non-covalent interactions makes them ideal components for constructing complex polymeric and supramolecular structures. mdpi.comresearchgate.net These materials can be designed to respond to external stimuli, giving rise to "smart" materials with tunable properties.

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Pyridine-thiazole units have been incorporated into larger photoactive molecules, such as diarylethenes and bicyclic aziridines, to create advanced photochromic materials. researchgate.netnih.gov In these systems, the pyridine-thiazole moiety can act as a coordination site for metal ions. researchgate.netnih.gov

The binding of a metal ion can significantly influence the photochromic properties of the ligand, such as the color of the isomers, the quantum yield of the photoreaction, and the thermal stability of the photo-generated isomer. researchgate.net Conversely, the photo-switching of the ligand can alter the coordination environment and electronic properties of the metal center. This interplay allows for the development of materials where properties like magnetism or luminescence can be controlled by light. Research has shown that azole heterocycles like thiazole are effective substitutes for traditional thiophene (B33073) groups in diarylethene photochromes. researchgate.net

| Photochromic System | Key Feature | Observation |

|---|---|---|

| Thiazolothiazole Extended Viologen (TTVP) Ligand | Mixed-ligand synthesis with Zn | The distance between electron donors and acceptors was beneficial to photochromism, leading to a quick response time. acs.org |

| Diarylethene with 2-(imidazol-2-yl)pyridine unit | Closely spaced photoactive and metal coordination sites | Ligands showed good cycloreversion quantum yields (0.20–0.32). nih.gov Metal complexation affected the electronic structure. researchgate.net |

| Bicyclic Aziridine (DABH) with Thiazole substituent (Tz-DABH) | Exhibits photochromism in the solid state | Upon irradiation, the maximum absorption wavelength (λmax) redshifted significantly from 440 nm in solution to 632 nm in the solid state, with a much longer lifetime of the photogenerated state. nih.gov |

Stimuli-responsive materials are designed to undergo significant changes in their properties in response to external triggers such as pH, temperature, light, or the presence of specific chemical species. nih.gov The coordination of metal ions to pyridine- and pyrazole-based ligands is a powerful tool for constructing such materials, particularly in the realm of supramolecular chemistry. mdpi.comresearchgate.net

Self-assembly processes, guided by coordination bonds and non-covalent interactions (e.g., hydrogen bonding, π–π stacking), can lead to the formation of well-defined architectures like metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov The introduction of a pyridine-thiazole ligand can direct the formation of specific topologies. The binding or release of a metal ion (the stimulus) can trigger a morphological transformation in the material, altering its properties. rsc.org For example, peptide conjugates containing pyridine have been shown to change their self-assembling behavior and nanostructure morphology upon coordination with transition metal ions. rsc.org These changes can be harnessed for applications in controlled release systems or adaptive materials.

Catalytic Applications of Pyridine-Thiazole Metal Complexes

The metal complexes of pyridine-thiazole ligands have emerged as promising catalysts for a variety of organic transformations. The ligand framework plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. tcu.edu A significant area of application is in C-C cross-coupling reactions, which are fundamental to synthetic chemistry. mdpi.com

Nickel(II) complexes featuring N^C^N pincer ligands where pyridine is replaced by thiazole have been investigated as catalysts for Negishi-type cross-coupling. mdpi.comresearchgate.net It has been found that the introduction of the thiazole ring can facilitate the reduction of the metal center, which is often a key step in the catalytic cycle, leading to improved performance. mdpi.com Rhodium(I) complexes with pyridine-based ligands have also demonstrated high catalytic activity in the carbonylation of methanol (B129727), a vital industrial process. core.ac.uk The ligand's electronic properties, modulated by substituents, provide a handle to regulate the catalytic activity of the metal complex. tcu.edu

| Catalyst/Complex | Reaction Type | Key Findings |